N-(1-(furan-2-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(1-(furan-2-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound featuring a furan ring, a thiadiazole ring, and a carboxamide group
Synthetic Routes and Reaction Conditions:
Furan Derivative Synthesis: The synthesis of furan derivatives often involves cyclization reactions of 1,4-diketones or the dehydration of furfural derivatives.
Thiadiazole Formation: Thiadiazoles can be synthesized through the reaction of thioamides with hydrazine or by cyclization of thiosemicarbazides.
Carboxamide Formation: The carboxamide group can be introduced through the reaction of carboxylic acids with amines under dehydration conditions.
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis, starting with the preparation of the furan derivative, followed by the formation of the thiadiazole ring, and finally the introduction of the carboxamide group. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid.
Reduction: The thiadiazole ring can be reduced to form thiazolidine derivatives.
Substitution: The carboxamide group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus oxychloride (POCl3) are used for substitution reactions.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid
Reduction: Thiazolidine derivatives
Substitution: Various carboxamide derivatives
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It has potential antibacterial and antifungal properties.
Medicine: It is being studied for its potential use in drug development, particularly in the treatment of infections and inflammatory diseases.
Industry: It can be used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, while the thiadiazole ring can modulate biological processes. The carboxamide group can form hydrogen bonds with biological molecules, enhancing its activity.
Comparison with Similar Compounds
Furan-2-carboxylic acid: Similar in structure but lacks the thiadiazole and carboxamide groups.
Thiadiazole derivatives: Similar in the thiadiazole ring but differ in the presence of the furan and carboxamide groups.
Carboxamide derivatives: Similar in the carboxamide group but differ in the presence of the furan and thiadiazole rings.
Uniqueness: N-(1-(furan-2-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to the combination of the furan, thiadiazole, and carboxamide groups, which contribute to its diverse biological and chemical properties.
This compound represents a valuable addition to the field of organic chemistry, with promising applications in various scientific and industrial domains. Further research is needed to fully explore its potential and develop practical applications.
Properties
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-7(6-9-4-3-5-16-9)12-11(15)10-8(2)13-14-17-10/h3-5,7H,6H2,1-2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRMSZGXJOQOQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC(C)CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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